Leuoprorelin
Description
Historical Perspectives and Discovery of Gonadotropin-Releasing Hormone (GnRH) Analogues
The journey to understanding and synthesizing compounds like Leuprorelin (B1674837) began with the quest to identify the brain's control over the pituitary gland. For decades, the hypothalamus was suspected of releasing factors that regulate pituitary hormone secretion. This hypothesis was confirmed through the groundbreaking work of Andrew V. Schally and Roger Guillemin, who, working in separate laboratories, successfully isolated and characterized hypothalamic-releasing hormones. nih.govwikipedia.orgjewishvirtuallibrary.org Their monumental efforts, which involved processing millions of sheep and pig hypothalami, led to the identification of Thyrotropin-Releasing Hormone (TRH) and, in 1971, Gonadotropin-Releasing Hormone (GnRH). nih.govwikipedia.orgnih.gov This discovery, which earned them the 1977 Nobel Prize in Physiology or Medicine, unveiled GnRH as a decapeptide responsible for controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. wikipedia.orgjewishvirtuallibrary.orgnih.gov
The elucidation of GnRH's ten-amino-acid structure opened the door for chemists and pharmacologists to synthesize analogues. nih.gov The initial goal was to create more potent and longer-lasting versions of the native hormone to stimulate gonadotropin release. nih.gov However, researchers soon observed a paradoxical effect: continuous stimulation with these potent GnRH agonists, after an initial "flare" of LH and FSH secretion, led to a profound and sustained suppression of the pituitary-gonadal axis. nih.govwikidoc.org This phenomenon, known as downregulation or desensitization, became the therapeutic foundation for GnRH agonists. nih.gov Leuprorelin (also known as leuprolide acetate) was synthesized around 1973 by Takeda Chemical Industries in Japan and became the first GnRH agonist to enter extensive clinical development. nih.govnih.gov Its design included specific amino acid substitutions that increased its potency and resistance to degradation compared to native GnRH. nih.gov
Table 1: Key Milestones in the Development of GnRH Analogues
| Year | Milestone | Key Researchers/Institutions | Significance |
| 1971 | Isolation and sequencing of native GnRH. nih.govnih.gov | Andrew V. Schally & Roger Guillemin. wikipedia.org | Identified the primary structure of the hormone, enabling the synthesis of analogues. nih.gov |
| ~1973 | Synthesis of Leuprorelin. nih.gov | Takeda Chemical Industries. nih.gov | Created a potent, long-acting GnRH agonist with enhanced stability. nih.gov |
| 1977 | Nobel Prize in Physiology or Medicine awarded. wikipedia.orgnih.gov | Andrew V. Schally & Roger Guillemin. jewishvirtuallibrary.org | Recognized the discovery of hypothalamic hormones, including GnRH. jewishvirtuallibrary.org |
| 1980s | Introduction of GnRH analogues for medical use. wikipedia.org | Multiple research groups. | Marked the beginning of therapeutic applications based on pituitary downregulation. wikipedia.orgwikipedia.org |
| 1985 | First FDA approval of Leuprorelin. nih.govscirp.org | Takeda and Abbott Laboratories. nih.gov | Established Leuprorelin as a treatment for hormone-dependent conditions like prostate cancer. nih.gov |
Significance of Leuprorelin as a Synthetic GnRH Agonist in Biomedical Research
Leuprorelin is a synthetic nonapeptide analogue of the naturally occurring GnRH. scirp.org Its structure is modified to enhance its biological activity. Specifically, a D-amino acid is substituted for the glycine (B1666218) molecule at position 6, which increases its resistance to enzymatic degradation and enhances its binding affinity to the GnRH receptor, making it significantly more potent than the native hormone. nih.gov
The primary significance of Leuprorelin in biomedical research stems from its biphasic mechanism of action on the pituitary GnRH receptors. nih.gov
Initial Agonist Effect (Flare-up): Upon initial administration, Leuprorelin binds to GnRH receptors and mimics the action of natural GnRH, causing a transient increase in the secretion of LH and FSH. nih.govscirp.org This initial stimulatory phase is often referred to as a "flare effect." researchgate.net
Receptor Downregulation (Suppression): Continuous, non-pulsatile exposure to Leuprorelin leads to the desensitization of the pituitary gland. This process involves the downregulation of GnRH receptors on the surface of pituitary gonadotrophs, rendering them unresponsive to further stimulation. nih.govwikipedia.org The result is a profound and reversible suppression of LH and FSH secretion, leading to a significant reduction in the production of gonadal sex hormones, such as testosterone (B1683101) and estrogen, to castrate or postmenopausal levels. wikipedia.orgscirp.org
This ability to induce a reversible state of "medical castration" makes Leuprorelin an invaluable tool in academic and clinical research for studying and managing a wide array of hormone-sensitive conditions. wikipedia.org Its use allows researchers to investigate the physiological and pathological roles of sex hormones in diseases like prostate cancer, breast cancer, endometriosis, uterine fibroids, and central precocious puberty. wikipedia.orgwikipedia.org
Overview of Academic Research Trajectories in Leuprorelin Studies
Academic research involving Leuprorelin has evolved significantly since its initial development. The research trajectories can be broadly categorized into several key areas:
Oncology: The earliest and most extensive research focused on hormone-dependent cancers. In prostate cancer, studies demonstrated that the testosterone suppression induced by Leuprorelin was a highly effective strategy for palliative treatment. nih.gov This established a new paradigm in cancer endocrinology. Similar research explored its utility in premenopausal breast cancer, where reducing estrogen levels is a key therapeutic goal.
Gynecology: A major research avenue has been the application of Leuprorelin in benign gynecological disorders that are estrogen-dependent. Extensive academic studies have investigated its role in managing endometriosis by suppressing ovarian estrogen production, thereby reducing the growth of ectopic endometrial tissue. nih.gov Likewise, its use in shrinking uterine fibroids preoperatively has been a significant area of research. nih.gov
Reproductive Medicine and Fertility: In the context of assisted reproduction technologies (ART) like in vitro fertilization (IVF), research has focused on using Leuprorelin to prevent a premature LH surge. nih.gov This allows for controlled ovarian stimulation and timed oocyte retrieval. The "flare-up" effect of the agonist has also been studied in specific protocols to augment the initial stages of folliculogenesis. nih.gov
Pediatric Endocrinology: Research into central precocious puberty (CPP) has been a critical application for Leuprorelin. Studies in this field focus on its ability to halt the premature activation of the hypothalamic-pituitary-gonadal axis, allowing for normal physical and psychosocial development. nih.gov
Emerging Research Areas: More recent academic investigations have explored Leuprorelin's potential in other fields. For instance, some research is examining its possible effects in neurodegenerative conditions like Alzheimer's disease. cpcscientific.com Furthermore, the discovery of other regulatory neuropeptides like Gonadotropin-Inhibitory Hormone (GnIH), which also modulates the reproductive axis, has opened new lines of inquiry into the complex interplay of hormonal control, where Leuprorelin can serve as a tool to probe specific pathways. neuroinf.jpfrontiersin.orgresearchgate.net
Table 2: Evolution of Leuprorelin Research Applications
| Research Area | Initial Focus | Evolving & Current Research Trajectories |
| Oncology | Palliative treatment of advanced prostate cancer. | Use in combination with other therapies, management of different stages of breast cancer. |
| Gynecology | Management of endometriosis and uterine fibroids. nih.gov | Preoperative optimization, long-term management strategies. |
| Fertility | Prevention of premature ovulation in IVF cycles. nih.gov | Optimization of stimulation protocols (e.g., flare protocols), trigger for final oocyte maturation. nih.govlongdom.org |
| Pediatrics | Treatment of central precocious puberty. nih.govwikipedia.org | Long-term effects on growth and reproductive function. |
| Neuroscience | (Minimal) | Investigating potential roles in neuroprotection and Alzheimer's disease. cpcscientific.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJNRVAKGFPGQ-UILVTTEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54785-87-4 | |
| Record name | 54785-87-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Architecture and Structure Activity Relationships of Leuprorelin
Peptide Chemistry and Primary Sequence Analysis of Leuprorelin (B1674837)
Nonapeptide Structure and Amino Acid Composition
Leuprorelin, also known as leuprolide, is a synthetic polypeptide consisting of nine amino acid residues. nih.govgenscript.com Its primary sequence is pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. google.compolypeptide.com This structure represents a modification of the native gonadotropin-releasing hormone (GnRH), which is a decapeptide. nih.gov Specifically, Leuprorelin is a nonapeptide where the C-terminal glycine (B1666218) amide of GnRH is replaced by an N-ethylamide group attached to proline. google.comresearchgate.net
Table 1: Amino Acid Sequence of Leuprorelin
| Position | Amino Acid | Abbreviation |
|---|---|---|
| 1 | Pyroglutamic Acid | pGlu |
| 2 | Histidine | His |
| 3 | Tryptophan | Trp |
| 4 | Serine | Ser |
| 5 | Tyrosine | Tyr |
| 6 | D-Leucine | D-Leu |
| 7 | Leucine | Leu |
| 8 | Arginine | Arg |
Significance of D-Amino Acid Substitution (e.g., D-Leu6) for Stability and Potency
A critical modification in the structure of Leuprorelin is the substitution of the glycine residue at position 6 of the native GnRH with a D-Leucine (D-Leu). researchgate.netmdpi.com This single substitution of a naturally occurring L-amino acid with its D-enantiomer has profound effects on the molecule's stability and potency. mdpi.comnih.gov
The introduction of D-Leu6 significantly enhances the peptide's resistance to enzymatic degradation. mdpi.comoncohemakey.com Proteolytic enzymes that would normally cleave the peptide bond between Gly6 and Leu7 in native GnRH are less effective against the D-amino acid configuration, leading to a longer circulating half-life for Leuprorelin compared to the natural hormone. nih.govmdpi.com This increased metabolic stability is a key factor in its enhanced therapeutic efficacy. researchgate.net
Furthermore, the D-amino acid at position 6 plays a crucial role in stabilizing a specific three-dimensional conformation of the peptide that is favorable for receptor binding. mdpi.comoncohemakey.comresearchgate.net This substitution promotes the formation of a β-II' turn conformation, which is believed to be the bioactive conformation for GnRH agonists. mdpi.comoncohemakey.com This stabilized folded structure increases the binding affinity of the analogue to the GnRH receptor, contributing to its super-agonist activity. nih.govresearchgate.net The combination of increased stability and higher receptor affinity makes Leuprorelin significantly more potent than native GnRH. mdpi.comsemanticscholar.orgtandfonline.com
Conformational Analysis and Solution Structures of Leuprorelin
The three-dimensional structure of Leuprorelin in solution is not static but exists as an ensemble of interconverting conformations. Understanding these conformational preferences is essential for elucidating the mechanism of its interaction with the GnRH receptor.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in studying the solution conformation of Leuprorelin. researchgate.netnih.gov Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), provide information about through-space and through-bond proton connectivities, respectively. researchgate.netupatras.gr
NMR studies of Leuprorelin in various solvent systems, including aqueous/deuterated methanol (B129727) and DMSO, have revealed insights into its flexibility and preferred conformations. researchgate.netnih.gov For instance, in a mixed aqueous/methanol solution, NOESY spectra indicated short-range connectivities characteristic of a flexible molecule. researchgate.net However, specific long-range NOE cross-peaks have also been observed, suggesting the presence of defined structural motifs. researchgate.net Depending on the solvent, different turn structures have been identified; for example, a β-turn type I in the 2-5 segment in DMSO-d6 and a β-turn type II in the 3-6 segment in D2O have been proposed. nih.gov
Molecular Dynamics Simulations and Theoretical Modeling
To complement experimental data from NMR, molecular dynamics (MD) simulations and other theoretical modeling techniques are employed to explore the conformational landscape of Leuprorelin. researchgate.netnih.govuit.no These computational methods allow for the simulation of the peptide's dynamic behavior over time, providing a more detailed picture of its structural fluctuations and stable states. nih.govworldscientific.com
Identification of Key Structural Motifs (e.g., Beta-Turn Conformations)
A recurring theme in the structural analysis of Leuprorelin and other GnRH analogues is the importance of beta-turn conformations. mdpi.comoncohemakey.comresearchgate.net A beta-turn is a secondary structure motif where the polypeptide chain reverses its direction. The substitution of Gly6 with a D-amino acid in GnRH analogues is known to stabilize a β-II' turn involving residues 5-8. mdpi.comnih.gov
NMR studies on Leuprorelin have provided evidence for the propensity to form a bend involving residues 5 and 6. researchgate.net The presence of a turn around residues 6 and 7, regardless of the specific type (e.g., type I' or type II'), appears to be important for the biological activity of GnRH analogues. acs.org These turns bring the N- and C-terminal regions of the peptide into proximity, which is thought to be crucial for effective receptor binding and activation. researchgate.netoncohemakey.com The identification of these key structural motifs is fundamental to understanding the structure-activity relationship of Leuprorelin and for the rational design of new, more potent analogues. nih.gov
Structure-Activity Relationship (SAR) Studies of Leuprorelin Analogues
The development of synthetic Gonadotropin-Releasing Hormone (GnRH) analogues like leuprorelin was a significant step forward in manipulating the hypothalamic-pituitary-gonadal axis for therapeutic purposes. mdpi.com The enhanced potency and stability of these analogues compared to native GnRH are direct results of specific amino acid substitutions that alter their molecular architecture and, consequently, their biological activity. mdpi.comnih.gov
Impact of Amino Acid Substitutions on GnRH Receptor Binding Affinity
Structure-activity relationship (SAR) studies have been crucial in optimizing GnRH analogues. The native GnRH decapeptide has a very short half-life, making it unsuitable for many therapeutic applications. mdpi.com Key modifications, particularly at positions 6 and 10, led to the development of super-agonists like leuprorelin with dramatically improved characteristics. mdpi.comunimi.it
The most critical substitution in leuprorelin is the replacement of the glycine residue at position 6 (Gly⁶) of the native GnRH with a D-Leucine (D-Leu). mdpi.comresearchgate.net This single change provides two major benefits. Firstly, the D-amino acid at this position confers significant resistance to enzymatic degradation by peptidases. mdpi.com Secondly, and crucially for receptor interaction, the substitution of Gly⁶ with a D-amino acid significantly increases the binding affinity for the GnRH receptor. nih.gov Studies have shown that substituting the original glycine with a D-amino acid can enhance the binding affinity by as much as 1000-fold. mdpi.com This increased affinity is a primary contributor to the heightened potency of agonists like leuprorelin and triptorelin. unimi.it
Another key modification in leuprorelin is at the C-terminus. The native Gly¹⁰-NH₂ is replaced with an ethylamide group (Pro⁹-NHEt). mdpi.comunimi.it This alteration protects the C-terminal end of the peptide from enzymatic breakdown, further increasing the molecule's stability and half-life. mdpi.com This change also contributes to stronger receptor binding by increasing the hydrophobicity of the molecule. mdpi.com
Systematic studies have revealed the differential impact of various substitutions on receptor binding. For instance, while D-amino acid substitutions at position 6 generally lead to super-agonists, replacing the same Gly⁶ with an L-amino acid results in a peptide with drastically reduced potency. nih.gov Research comparing various D-amino acid substitutions at position 6 has shown that analogues with D-Trp⁶ (triptorelin), D-Leu⁶ (leuprorelin), and D-Ala⁶ all exhibit high binding affinity and potent agonist activity. nih.gov In contrast, substitutions at other positions, such as replacing Arg⁸ with a neutral amino acid, can lead to low binding potency. oup.com
The following table summarizes the impact of key substitutions on the relative binding affinity of GnRH analogues to the pituitary GnRH receptor, a key preclinical system for evaluating these compounds.
| Compound/Analogue | Key Substitution(s) | Relative Binding Affinity Compared to Native GnRH | Reference |
| Native GnRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | Baseline (1x) | unimi.it |
| Leuprorelin | Gly⁶ → D-Leu , Gly¹⁰-NH₂ → Pro⁹-NHEt | Higher affinity; Kd is 2 to 14-fold lower than native GnRH | unimi.itresearchgate.net |
| Triptorelin | Gly⁶ → D-Trp | Higher affinity; Kd is 2 to 14-fold lower than native GnRH | unimi.itnih.gov |
| Buserelin | Gly⁶ → D-Ser , Gly¹⁰-NH₂ → Pro⁹-NHEt | Higher affinity; Kd is 5 to 70-fold lower than native GnRH | mdpi.comunimi.it |
| [D-Ala⁶]-GnRH | Gly⁶ → D-Ala | Potency is 350-400% of native GnRH | nih.gov |
| [L-Ala⁶]-GnRH | Gly⁶ → L-Ala | Potency is 4% of native GnRH | nih.gov |
| [Gln⁸]-GnRH | Arg⁸ → Gln | Decreased affinity | journals.co.za |
Correlation Between Conformational Changes and Biological Activity in Preclinical Systems
The biological activity of leuprorelin and its analogues is intrinsically linked to their three-dimensional shape or conformation. journals.co.za Native GnRH is a flexible molecule, but for receptor binding and activation, it must adopt a specific folded structure. mdpi.comjournals.co.za A critical conformational feature is a β-II' turn centered around residues Tyr⁵-Gly⁶-Leu⁷-Arg⁸. mdpi.com This turn brings the N- and C-termini of the peptide into proximity, which is thought to be essential for proper interaction with the GnRH receptor. mdpi.comjournals.co.za
The substitution of Gly⁶ with a D-amino acid, as seen in leuprorelin, is pivotal because it stabilizes and enhances this crucial β-II' turn conformation. mdpi.com This conformational stabilization is a major reason for the increased receptor binding affinity and biological potency of these analogues. mdpi.com Molecular modeling and NMR studies have indicated that low-energy conformers of active GnRH analogues consistently feature a β-turn at the position 6 residue. journals.co.za
Preclinical studies in systems like rat pituitary cells directly correlate these conformational properties with biological outcomes. Analogues that readily adopt the U-shaped or bent conformation are potent agonists, stimulating LH and FSH release effectively. mdpi.com The design of highly constrained dicyclic GnRH antagonists has further supported the model of a receptor-bound conformation that features a "beta-hairpin-like" structure. nih.gov The ability of these complex, conformationally restricted molecules to retain high biological activity gives strong support to the hypothesis that GnRH and its potent analogues like leuprorelin must adopt a similar shape to bind to and activate their receptor. nih.gov Therefore, a direct correlation exists: molecular modifications that promote a stable, folded, β-turn-containing conformation enhance biological activity in preclinical systems, while changes that favor an extended, flexible state diminish it. mdpi.comjournals.co.za
Synthetic Methodologies for Leuprorelin and Its Derivatives in Research
Solid-Phase Peptide Synthesis (SPPS) Approaches for Leuprorelin (B1674837)
Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of leuprorelin, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.govresearchgate.net This method simplifies the purification process as excess reagents and by-products can be removed by washing the resin. rsc.org
Fmoc/tBu Chemistry in Leuprorelin Fragment Synthesis
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme in the SPPS of leuprorelin. researchgate.netresearchgate.netgoogle.com In this approach, the N-terminal α-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group. researchgate.net This group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.net
The side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu) for serine and tyrosine, trityl (Trt) for histidine, and tert-butyloxycarbonyl (Boc) for tryptophan. researchgate.netjustia.com These protecting groups remain intact during the basic conditions of Fmoc deprotection and are cleaved at the final step of the synthesis using a strong acid cocktail, which also cleaves the peptide from the resin. researchgate.net
For instance, one synthetic route starts with Fmoc-Pro-OH attached to a 2-chlorotrityl chloride (2-CTC) resin. google.com The subsequent amino acids are then coupled sequentially. This method offers the advantage of milder reaction conditions compared to the older Boc/Bzl strategy, which utilizes harsh acids like hydrofluoric acid (HF). justia.com
Coupling Reagents and Resins in Peptide Elongation
The formation of the amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide requires an activating agent, known as a coupling reagent. A variety of coupling reagents are employed in leuprorelin synthesis to ensure high efficiency and minimize side reactions like racemization. Common choices include carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or N-hydroxybenzotriazole (HOBt). researchgate.netresearchgate.net Other effective coupling reagents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with a base such as diisopropylethylamine (DIEA). justia.comresearchgate.net
The choice of resin is also critical. Resins like 2-chlorotrityl chloride (2-CTC) are popular because they allow for the cleavage of the peptide from the support under mild acidic conditions, which preserves the acid-labile side-chain protecting groups. justia.comgoogle.com This is particularly important for syntheses that involve subsequent solution-phase modifications. Other resins used in leuprorelin synthesis include Sieber Ethylamide resin and Rink Amide-AM resin, which directly yield the C-terminal ethylamide upon cleavage. researchgate.netresearchgate.net
| Parameter | Details | References |
| SPPS Strategy | Fmoc/tBu | researchgate.netgoogle.comjustia.com |
| Common Resins | 2-Chlorotrityl chloride (2-CTC), Sieber Ethylamide, Rink Amide-AM | researchgate.netjustia.comgoogle.comresearchgate.net |
| Coupling Reagents | DIC/HOAt, DIC/HOBt, HBTU/HOBt/DIEA, HATU/HOBt/DIEA | researchgate.netjustia.comresearchgate.netsioc-journal.cn |
| Side-Chain Protection | Ser(tBu), Tyr(tBu), His(Trt), Trp(Boc), Arg(Pbf) | researchgate.netjustia.com |
| Fmoc Deprotection | 20% piperidine in DMF | researchgate.net |
| Final Cleavage | Trifluoroacetic acid (TFA) cocktail | researchgate.net |
Liquid-Phase Peptide Synthesis (LPPS) Techniques
Liquid-phase peptide synthesis (LPPS) offers an alternative to SPPS, where the peptide is synthesized in solution. firstwordpharma.combachem.com This method can be more scalable and avoids issues associated with the solid support, such as steric hindrance and incomplete reaction accessibility. nih.gov However, it requires purification of the intermediate peptide fragments after each coupling step. acs.org
Segment Condensation Strategies for Complex Peptide Assembly
Segment condensation, a hybrid approach, combines the advantages of both SPPS and LPPS. sioc-journal.cn In this strategy, protected peptide fragments are synthesized using SPPS, cleaved from the resin while maintaining their side-chain protection, and then coupled together in solution. justia.comresearchgate.net This method is particularly useful for the synthesis of long and complex peptides. mdpi.com
One documented synthesis of leuprorelin utilizes a (2+7) segment condensation strategy. sioc-journal.cn A protected dipeptide, Fmoc-Arg(Pbf)-Pro-NHEt, is synthesized in the liquid phase, while a protected heptapeptide (B1575542) fragment is synthesized via SPPS. sioc-journal.cn These two fragments are then coupled in solution using a coupling reagent like HATU/HOBt/DIEA in a solvent mixture of DMF and DMSO. sioc-journal.cn This approach can circumvent difficulties encountered in the stepwise SPPS of certain sequences, such as the coupling of sterically hindered amino acids. sioc-journal.cn
Another example involves the coupling of a pentapeptide fragment with a tetrapeptide fragment in solution to form the protected leuprorelin. justia.com The choice of coupling reagent is critical to prevent racemization at the C-terminus of the activating fragment. Reagents like DIC in combination with additives such as 6-Cl-HOBt or Oxyma have been found to be effective. justia.com
| Fragment 1 | Fragment 2 | Coupling Strategy | Reference |
| pGlu-His(Trt)-Trp(Boc)-Ser(tBu)-Tyr(tBu)-DLeu-Leu-OH | Fmoc-Arg(Pbf)-Pro-NHEt | Solution-phase coupling | justia.com |
| pGlu-His(Trt)-Trp(Boc)-Ser(tBu)-Tyr(tBu)-OH | H-DLeu-Leu-Arg(Pbf)-Pro-NHEt | Solution-phase coupling | justia.com |
| Protected Heptapeptide (SPPS) | Fmoc-Arg(Pbf)-Pro-NHEt (LPPS) | (7+2) Segment Condensation | sioc-journal.cn |
Advanced and Green Chemistry Approaches in Leuprorelin Manufacturing Research
Continuous-Flow Microreactor Systems for Peptide Synthesis
Continuous-flow microreactor technology represents a significant advancement in peptide synthesis, including for leuprorelin. jlu.edu.cn This approach offers several advantages over traditional batch synthesis, such as improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. vapourtec.comnih.gov
A green and efficient synthesis of leuprorelin has been reported using a continuous-flow system. jlu.edu.cn This method employed benzyloxycarbonyl (Cbz)-protected amino acids. The coupling reactions were carried out efficiently in micro-channel reactors, followed by extraction to remove impurities. A key innovation was the rapid and clean deprotection of the Cbz group via hydrogenolysis in a packed-bed reactor containing a Pd/C catalyst. jlu.edu.cn This continuous-flow approach allows for stoichiometric amidation and catalytic deprotection, which dramatically reduces the consumption of raw materials. jlu.edu.cn
Another development is a tag-assisted continuous-flow LPPS method. sioc-journal.cn This involves using a hydrophobic silicon-based carrier to facilitate the synthesis and purification of the peptide. This system, which includes amidation, deprotection, and extraction modules, allows for the use of greener solvents like ethyl acetate (B1210297) and avoids hazardous reagents like piperidine. sioc-journal.cn Such continuous-flow systems not only enhance the sustainability of peptide synthesis but also open new avenues for the large-scale, cost-effective manufacturing of therapeutic peptides like leuprorelin. nih.gov
Electrochemical Peptide Synthesis Methodologies for Reduced Waste
A notable application of this green methodology has been in the synthesis of leuprorelin. rsc.orgnih.gov Researchers have successfully developed a biphasic electrochemical peptide synthesis approach that has been applied to the production of this commercial peptide active pharmaceutical ingredient (API). nih.govrsc.org This method avoids the use of conventional coupling reagents, which are a major source of waste. rsc.orgnih.gov
The core of this electrochemical process involves the anodic oxidation of triphenylphosphine (B44618) (Ph3P). rsc.orgnih.gov This generates a phosphine (B1218219) radical cation (Ph3P•+) that acts as the coupling reagent, activating the carboxylic acid of an amino acid for amide bond formation. nih.govdigitellinc.com A key byproduct of this reaction is triphenylphosphine oxide (Ph3PO). nih.gov Crucially, Ph3PO can be recovered and reduced back to Ph3P, making the phosphine a potentially recyclable coupling reagent. rsc.orgdigitellinc.com This recyclability presents a significant advantage over the byproducts of typical coupling reagents, which are generally discarded as waste. rsc.orgnih.gov
In one specific synthesis of leuprorelin using this method, a soluble tag-assisted liquid-phase peptide synthesis (LPPS) was employed. rsc.orgnih.gov This strategy facilitates the purification process, allowing for the selective recovery of the desired peptide and the Ph3PO byproduct through simple phase separation. nih.gov The synthesis of the protected form of leuprorelin was achieved in a 45% yield over 16 steps, with an average yield exceeding 95% for each step. nih.govrsc.org Following the electrochemical steps, a final acidic global deprotection step yielded leuprorelin quantitatively. nih.gov
This electrochemical approach, combined with a soluble tag strategy, not only minimizes waste from coupling reagents but also simplifies the purification process, further contributing to a greener synthetic route. digitellinc.com The successful synthesis of a complex nonapeptide like leuprorelin highlights the potential of electrochemical methods to serve as a viable and more sustainable alternative to conventional peptide synthesis techniques. nih.govrsc.orgdigitellinc.com
| Parameter | Finding | Citations |
| Methodology | Biphasic electrochemical peptide synthesis combined with soluble tag-assisted liquid-phase peptide synthesis (LPPS). | rsc.orgnih.gov |
| Coupling Reagent | Triphenylphosphine (Ph3P), which is electrochemically oxidized to the active phosphine radical cation (Ph3P•+). | nih.govdigitellinc.com |
| Key Byproduct | Triphenylphosphine oxide (Ph3PO), which is potentially recyclable back to Ph3P. | rsc.orgnih.gov |
| Target Peptide | Leuprorelin (protected form). | nih.govrsc.org |
| Overall Yield | 45% over 16 steps for the protected leuprorelin. | nih.govrsc.org |
| Average Step Yield | >95%. | nih.govrsc.org |
| Purity (Protected Form) | Estimated to be 81% by HPLC. | nih.gov |
| Final Deprotection | Acidic global deprotection afforded leuprorelin quantitatively. | nih.gov |
| Key Advantage | Avoids traditional coupling reagents, reducing chemical waste and allowing for reagent recycling. | rsc.orgnih.govdigitellinc.com |
Mechanistic Investigations of Leuprorelin at the Cellular and Molecular Level
Interaction with Gonadotropin-Releasing Hormone (GnRH) Receptors
The initial and most critical step in leuprorelin's mechanism is its binding to and activation of GnRH receptors (GnRHR) on pituitary gonadotrope cells. patsnap.commdpi.com The GnRHR is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. unimi.itnih.gov Leuprorelin's structural modifications compared to native GnRH enhance its efficacy as a therapeutic agent. mdpi.com
Leuprorelin (B1674837) is engineered for increased stability and a higher binding affinity for the GnRH receptor compared to the endogenous GnRH peptide. unimi.itmdpi.com This is primarily achieved through the substitution of the glycine (B1666218) residue at position 6 of the native GnRH sequence with a D-leucine. mdpi.com This modification makes the analogue more resistant to enzymatic degradation and stabilizes a specific three-dimensional structure (a β-II' turn) that is favorable for high-affinity receptor binding. mdpi.com
The binding affinity of GnRH analogues is a key determinant of their potency. unimi.it Studies measuring the in vitro binding affinity of various compounds to the human GnRH receptor have quantified these interactions. For instance, competitive binding assays using cell membranes expressing the GnRH receptor show that leuprorelin binds with high affinity, demonstrating an IC₅₀ value of 0.64 nM in one such study. mdpi.com Research has shown that other synthetic analogues can achieve even higher affinities through different structural modifications. mdpi.com
| Compound | Binding Affinity (IC₅₀, nM) | Reference |
|---|---|---|
| Leuprolide (Leuprorelin) | 0.64 | mdpi.com |
| con3 (Mitoxantrone-GnRH conjugate) | 0.07 | mdpi.com |
| con7 (Mitoxantrone-GnRH conjugate) | 0.06 | mdpi.com |
Upon binding, leuprorelin acts as a potent agonist, inducing a series of conformational changes in the GnRH receptor that are essential for signal transduction. nih.gov This activation process involves significant structural rearrangements of the receptor's transmembrane helices. pnas.org Cryo-electron microscopy studies of the GnRH receptor have revealed that ligand binding induces an outward shift of transmembrane helix 6 (TM6), a smaller inward movement of TM7, and a notable displacement of TM5. pnas.org These movements alter the shape of the intracellular receptor surface, creating a binding site for and allowing the engagement of heterotrimeric G proteins. ijbs.comresearchgate.net The binding of the agonist ligand deep within the transmembrane core is pivotal for triggering these activating conformational changes. pnas.org
Receptor Binding Kinetics and Ligand Affinity
Post-Receptor Signaling Pathways and Intracellular Responses
The conformational changes in the GnRH receptor initiate a cascade of intracellular signaling events. nih.gov This process translates the external hormonal signal into a specific cellular response within the pituitary gonadotrope.
The GnRH receptor predominantly couples to the Gq/11 family of G proteins. pnas.orgoup.com When leuprorelin activates the receptor, the receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), prompting the associated Gαq subunit to release guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP). the-scientist.com This exchange causes the activated Gαq-GTP subunit to dissociate from the Gβγ dimer. ebi.ac.uk
The freed Gαq-GTP subunit then activates its downstream effector, phospholipase C (PLC). pnas.org PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). oup.com Some evidence also suggests potential involvement of the Gαs/cAMP pathway in the initial response to GnRH agonists. oup.com
The activation of downstream signaling molecules, such as PKC and calcium-dependent kinases, ultimately leads to the regulation of gene expression and protein synthesis in the target pituitary cells. nih.govoup.com These kinases phosphorylate a variety of cellular proteins, including transcription factors. libretexts.org Activated transcription factors translocate to the nucleus and bind to specific regulatory elements on the DNA, modulating the transcription of target genes. libretexts.orgnih.gov
In pituitary gonadotropes, this signaling cascade stimulates the expression of the genes that encode the subunits of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). oup.comnih.gov This leads to increased synthesis of these protein hormones, which are then secreted from the cell. nih.gov The initial administration of leuprorelin therefore causes a transient surge in LH and FSH production, a phenomenon known as the "flare effect". patsnap.com
Downstream Signaling Cascade Activation (e.g., G-protein coupled pathways)
Mechanisms of Receptor Desensitization and Downregulation
While initial exposure to leuprorelin stimulates the pituitary, continuous and non-pulsatile administration leads to a profound suppression of gonadotropin release. patsnap.compatsnap.com This paradoxical effect is the result of receptor desensitization and downregulation, processes that render the gonadotrope cells unresponsive to the constant stimulation. patsnap.comresearchgate.net
The process begins with receptor desensitization, which involves the uncoupling of the GnRH receptor from its G-protein signaling machinery. unimi.it This is a rapid process that can be initiated by the phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs). ijbs.commdpi.com This phosphorylation promotes the binding of proteins called arrestins, which sterically hinder the receptor's interaction with G proteins, effectively turning off the signal. ijbs.com
Following desensitization, the receptors are removed from the cell surface via internalization into endosomes. nih.gov The GnRH receptor is known to internalize relatively slowly compared to other GPCRs, a feature attributed to its uniquely short C-terminal tail. unimi.itnih.gov Once internalized, receptors can either be recycled back to the cell surface or targeted for degradation in lysosomes. nih.gov
With chronic exposure to an agonist like leuprorelin, the rate of receptor degradation exceeds the rate of synthesis and recycling, leading to a significant reduction in the total number of GnRH receptors on the cell surface. patsnap.comunimi.it This process, known as downregulation, is the key mechanism responsible for the long-term suppression of LH and FSH secretion and the resulting decrease in gonadal steroid production. patsnap.comresearchgate.net
Role of Continuous GnRH Receptor Stimulation
Leuprorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), exerts its therapeutic effects through a paradoxical mechanism involving the continuous stimulation of GnRH receptors (GnRHR) on pituitary gonadotrope cells. drugbank.comwikipedia.orgbccancer.bc.ca Unlike the natural, pulsatile secretion of GnRH from the hypothalamus which maintains normal reproductive function, the sustained administration of leuprorelin leads to a state of pituitary desensitization and subsequent downregulation of the reproductive axis. wikipedia.orgurologytimes.comnih.gov
Initially, as a potent GnRH agonist, leuprorelin binds to and activates GnRHRs, triggering an initial surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. wikipedia.orgpatsnap.comtandfonline.com This transient increase in gonadotropins, in turn, stimulates the gonads to produce sex hormones, leading to a temporary rise in testosterone (B1683101) levels in males and estradiol (B170435) levels in females. bccancer.bc.capatsnap.comfda.gov This initial stimulatory phase is often referred to as the "flare effect."
However, the continuous and non-pulsatile presence of leuprorelin leads to a profound change in the pituitary's response. The constant stimulation of GnRHRs causes them to become desensitized and unresponsive to further GnRH signaling. wikipedia.orgpatsnap.com This desensitization is a key molecular event that underpins the therapeutic efficacy of leuprorelin. Over a period of two to four weeks of continuous administration, this process leads to a significant reduction in the secretion of LH and FSH. drugbank.combccancer.bc.cafda.gov The suppressed gonadotropin levels result in a dramatic decrease in the production of gonadal steroids, achieving a state of medical castration. bccancer.bc.cacreative-diagnostics.com This suppression of sex hormone production is the primary mechanism through which leuprorelin is effective in treating hormone-dependent conditions. drugbank.com
Table 1: Hormonal Changes Following Continuous Leuprorelin Administration
| Time Point | Luteinizing Hormone (LH) | Follicle-Stimulating Hormone (FSH) | Testosterone (in males) / Estradiol (in females) |
| Initial Phase (First 1-2 weeks) | ↑ (Surge) | ↑ (Surge) | ↑ (Transient Increase) |
| Therapeutic Phase (After 2-4 weeks) | ↓ (Suppressed) | ↓ (Suppressed) | ↓ (Reduced to castrate/postmenopausal levels) |
Endocytosis and Receptor Trafficking in Desensitization Processes
The desensitization of GnRH receptors in response to continuous leuprorelin exposure is a complex process involving changes at the cell surface and within the cell. A critical component of this is the internalization of the GnRH receptor through a process called endocytosis. While mammalian GnRH receptors are unique in that they lack the C-terminal tail common to many G protein-coupled receptors (GPCRs), which is typically involved in rapid desensitization and internalization, they still undergo internalization, albeit through different mechanisms. iranarze.irfrontiersin.org
Upon continuous binding of an agonist like leuprorelin, the GnRH receptor-agonist complex can be internalized from the cell surface. iranarze.iroup.com This process removes the receptors from the plasma membrane, making them unavailable for further stimulation. The internalized receptors can then be trafficked within the cell to different compartments. Some may be targeted to lysosomes for degradation, leading to a long-term reduction in the total number of receptors, a phenomenon known as downregulation. oup.comnih.gov Alternatively, some receptors may be recycled back to the cell surface after a period of time. nih.gov
Research suggests that the desensitization process is not solely dependent on receptor internalization. iranarze.ir Other post-receptor mechanisms play a significant role. These include the uncoupling of the receptor from its intracellular signaling partners, the G proteins, and the desensitization of downstream signaling molecules. frontiersin.orgoup.comoup.com For instance, sustained GnRH stimulation has been shown to down-regulate Gαq/11 expression and desensitize signaling pathways dependent on protein kinase C (PKC), cAMP, and calcium. frontiersin.orgoup.com This multifaceted desensitization ensures a profound and sustained suppression of gonadotropin release even in the continued presence of the agonist. oup.com Studies on prostate cancer cells have also indicated that leuprorelin can induce a post-transcriptional increase in GnRH receptor expression at the plasma membrane, suggesting a complex regulation of receptor trafficking. nih.gov
Elucidation of Initial Hormonal Surge ("Flare Effect") Mechanisms
The initial hormonal surge, or "flare effect," is a well-documented phenomenon that occurs at the beginning of leuprorelin therapy. wikipedia.orgbccancer.bc.capatsnap.com This transient increase in hormone levels is a direct consequence of leuprorelin's mechanism of action as a potent GnRH receptor agonist. bccancer.bc.capatsnap.com
Upon initial administration, leuprorelin binds to and strongly activates the GnRH receptors on the anterior pituitary gonadotropes. wikipedia.orgbccancer.bc.ca This potent stimulation mimics a super-physiological pulse of natural GnRH, leading to a significant and immediate release of stored LH and FSH. tandfonline.comwikipedia.org The surge in circulating LH and FSH levels directly stimulates the gonads (testes in males and ovaries in females) to increase their production and secretion of sex steroids. wikipedia.orgfda.gov
In men, this results in a temporary but marked increase in serum testosterone levels, which can be up to 50% above baseline. wikipedia.orgfda.gov This testosterone surge typically occurs within the first one to two weeks of treatment. wikipedia.org In women, a similar transient increase in estradiol levels is observed. bccancer.bc.ca
This initial flare is a predictable outcome of initiating therapy with a GnRH agonist. bccancer.bc.ca The clinical implications of this hormonal surge are significant, particularly in patients with hormone-sensitive cancers, where a temporary increase in tumor-stimulating hormones can potentially exacerbate symptoms. bccancer.bc.catandfonline.com For example, in men with advanced prostate cancer, this can lead to a temporary increase in bone pain or urinary obstruction. bccancer.bc.ca Due to this effect, anti-androgens are often co-administered at the start of leuprorelin therapy to block the effects of the testosterone surge. bccancer.bc.ca
The flare effect is a temporary phase. As continuous leuprorelin administration leads to GnRH receptor desensitization and downregulation, the pituitary's ability to secrete LH and FSH is suppressed, and consequently, sex hormone levels decline to castrate or postmenopausal levels within two to four weeks, marking the beginning of the therapeutic phase. bccancer.bc.catandfonline.comfda.gov
Table 2: Timeline of the Leuprorelin-Induced Flare Effect
| Time After Initial Administration | Hormonal Event | Clinical Manifestation |
| Minutes to Hours | Leuprorelin binds to and activates GnRH receptors. | - |
| First 1-2 Weeks | Surge in LH and FSH secretion. | Transient increase in testosterone (males) or estradiol (females). |
| First Few Weeks | Potential for temporary worsening of symptoms in hormone-sensitive conditions. | "Tumor flare" in cancer patients. |
| 2-4 Weeks | GnRH receptor desensitization and downregulation lead to suppressed LH and FSH. | Decline of sex hormones to therapeutic levels. |
Preclinical Pharmacodynamics of Leuprorelin
In Vitro Studies on Cellular Models
In vitro research has been crucial in elucidating the direct cellular effects of leuprorelin (B1674837), particularly on pituitary cells and hormone-sensitive cancer cell lines.
A variety of cell culture systems have been employed to study leuprorelin's mechanism of action. Dispersed primary pituitary cell cultures from rats have been a foundational model. oup.com Although these primary cultures contain a heterogeneous mix of cell types, with gonadotropes making up a small fraction, they have been instrumental in initial investigations. oup.com
To overcome the limitations of primary cultures, immortalized pituitary cell lines, such as the αT3-1 mouse pituitary gonadotroph cell line, have been used. oup.compnas.org These cell lines provide a homogenous population of gonadotropes, which is advantageous for mechanistic studies. oup.com Additionally, various human prostate cancer cell lines, including both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3, DU-145) types, are used to study the direct effects of leuprorelin on cancer cells that express GnRH receptors. spandidos-publications.comnih.gov Studies have also utilized primary co-culture systems of epithelial and stromal cells from prostate adenocarcinoma samples to more closely mimic the in vivo tumor microenvironment. Human preovulatory granulosa cells have also been cultured to assess direct ovarian effects. nih.gov
In vitro studies demonstrate that leuprorelin's effects are complex, involving receptor regulation and modulation of downstream signaling pathways. Continuous exposure of pituitary cells to leuprorelin leads to desensitization and downregulation of GnRH receptors. aemps.esnih.gov This process is central to its therapeutic action of suppressing gonadotropin release. nih.gov An in vitro study using rat pituitary cells showed that cells desensitized by a continuous infusion of a GnRH agonist still responded to potassium chloride, suggesting that pituitary desensitization is not solely a receptor-mediated event and may involve post-receptor processes. nih.gov
In prostate cancer cell lines, leuprorelin has demonstrated direct antiproliferative effects. spandidos-publications.com It has been shown to reduce the mitogenic effects of dihydrotestosterone (B1667394) (DHT) in LNCaP cells and epidermal growth factor (EGF) in PC-3 cells. spandidos-publications.com This antiproliferative action may be mediated by modulating signaling pathways like the extracellular signal-regulated kinase (ERK1/2) pathway. spandidos-publications.com Interestingly, in human preovulatory granulosa cells, leuprorelin did not affect basal or FSH-stimulated estradiol (B170435) production, suggesting that human granulosa cells are not acutely sensitive to a direct action by GnRH analogues on estradiol steroidogenesis. nih.gov
Cell Culture Systems for Investigating Leuprorelin Action
Animal Model Studies of Pharmacological Action
Studies in various animal models, predominantly rodents, have been fundamental to understanding the systemic pharmacodynamic effects of leuprorelin.
Leuprorelin profoundly impacts the hypothalamic-pituitary-gonadal (HPG) axis. nih.govportlandpress.com Administration in rodents initially stimulates the pituitary to release LH and FSH, leading to a transient surge in gonadal steroids. fda.govnih.gov However, continuous, chronic administration leads to the desensitization of pituitary GnRH receptors. mdpi.comwikipedia.org This downregulation disrupts the normal pulsatile signaling required for sustained gonadotropin secretion, resulting in a significant and sustained suppression of LH and FSH release. mdpi.comcbg-meb.nl This "pharmacological castration" effectively shuts down the HPG axis, a state that is reversible upon discontinuation of the treatment. fda.govtga.gov.au Studies in rats have shown that leuprorelin treatment can suppress the elevated GnRH receptor mRNA levels seen in certain disease models. plos.org
The primary endocrine effect of continuous leuprorelin administration in animal models is the suppression of gonadotropin and sex steroid levels. cbg-meb.nl In male rats and dogs, leuprorelin administration leads to an initial flare-up of LH, FSH, and testosterone (B1683101), followed by a sharp decline to castrate levels. mdpi.comcbg-meb.nlnih.gov This suppression can be maintained for extended periods with depot formulations. nih.gov Similarly, in female rats, continuous treatment suppresses estrogen levels to post-menopausal-like concentrations and disrupts the estrous cycle. fda.govnih.gov Studies in transgenic mouse models of Alzheimer's disease also demonstrated that leuprorelin treatment significantly lowered serum levels of estradiol and testosterone. plos.org
The profound hormonal suppression induced by leuprorelin leads to significant, yet generally reversible, changes in the reproductive organs of animal models. fda.govnih.gov In male rats, treatment causes marked atrophy of the testes and prostate. fda.govfda.gov Histological examination of the testes in treated rats reveals significant degeneration of the seminiferous tubules. nih.gov However, these changes, including the recovery of spermatogenesis, have been shown to be largely reversible after treatment is discontinued. nih.govabbvie.ca In one study, leuprorelin therapy was even able to reverse testicular atrophy that had been induced by a chemical toxin. oup.comnih.gov
In female rats, leuprorelin administration results in atrophy of the uterus and ovaries. fda.govnih.govfrontiersin.org Studies in rat models of endometriosis have shown that leuprorelin markedly suppresses the growth of ectopic endometrial tissue, mirroring the atrophic effects seen in the uterus. nih.gov These changes in organ weight and histology are consistent with the induced state of hypoestrogenism. nih.govfrontiersin.org The reversibility of these effects has also been documented, with reproductive function and organ morphology returning to normal after a recovery period. nih.govabbvie.ca
Preclinical Pharmacokinetics and Biotransformation of Leuprorelin
Absorption Mechanisms in Research Models
Leuprorelin (B1674837), a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), faces significant hurdles in oral administration due to its peptide nature. nih.govfda.gov Its absorption characteristics have been extensively studied in various animal models to understand these challenges and explore potential enhancement strategies.
Oral Bioavailability Challenges and Enhancement Strategies in Animal Models
Leuprorelin is not active when administered orally. fda.govtga.gov.au The primary challenges to the oral bioavailability of leuprorelin are its poor membrane permeability and extensive degradation by proteolytic enzymes in the gastrointestinal (GI) tract. nih.govhpra.ieresearchgate.net In rat models, the oral bioavailability of leuprolide is reported to be less than 1%. nih.gov Studies in anesthetized rats using an intestine loop model demonstrated that bioavailability varied by intestinal region, with values of 1.28% in the jejunum, 5.62% in the ileum, and 9.59% in the colon. nih.gov However, in conscious rats, the bioavailability from both ileal and colonic administration was less than 1%. nih.gov
The transport of leuprolide across the intestinal epithelium appears to occur via passive diffusion. researchgate.netnih.gov The low oral absorption is also attributed to enzymatic degradation. tandfonline.com Research has shown that leuprolide is rapidly degraded in rat intestinal homogenates. tandfonline.com
To overcome these challenges, various enhancement strategies have been investigated in animal models:
Permeation Enhancers: Co-administration of sodium salicylate, a permeation enhancer, with leuprolide in the ascending colon of conscious rats resulted in a four-fold increase in bioavailability. nih.gov Medium-chain fatty acids like sodium caprate are also used to open tight junctions between epithelial cells, facilitating transport. mdpi.com
Enzyme Inhibitors: The use of protease inhibitors can protect leuprolide from degradation. In rat intestinal mucosal homogenates, inhibitors like antipain (B1666059) and 3,4-dichloroisocoumarin (B162991) significantly suppressed leuprolide degradation. tandfonline.com
Formulation Strategies:
Emulsions: Water-in-oil emulsions of a lipophilic salt of leuprolide have shown to improve intraduodenal bioavailability in rats to approximately 1% to 10%, a significant increase compared to aqueous solutions. nih.gov
Nanoparticles: Encapsulating leuprolide in nanoparticulate carriers made from materials like polyacrylic acid can protect it from enzymatic degradation and enhance absorption. researchgate.nettandfonline.com In rats, oral administration of leuprolide in nanoparticulate tablets led to a 4.2-fold increase in relative bioavailability compared to control tablets. tandfonline.com Self-microemulsifying drug delivery systems (SMEDDS) have also been shown to protect leuprolide from enzymatic degradation by trypsin and α-chymotrypsin in vitro and improved oral bioavailability in rats by 17.2-fold compared to a control solution. researchgate.net
Chemical Modifications: Strategies such as lipidation, peptide cyclization, and incorporating non-natural amino acids are being explored to increase stability and permeability. mdpi.commdpi.com
Table 1: Oral Bioavailability of Leuprolide in Rat Models
| Animal Model | Administration Site | Bioavailability (%) | Enhancement Strategy |
|---|---|---|---|
| Anesthetized Rat (Intestine Loop) | Jejunum | 1.28 | None |
| Anesthetized Rat (Intestine Loop) | Ileum | 5.62 | None |
| Anesthetized Rat (Intestine Loop) | Colon | 9.59 | None |
| Conscious Rat | Ileum/Colon | <1 | None |
| Conscious Rat | Ascending Colon | 4-fold increase | Co-administration with Sodium Salicylate |
| Rat | Oral | 4.2-fold increase (relative) | Polyacrylic Acid Nanoparticulate Tablet |
| Rat | Oral | 17.2-fold increase | Self-Microemulsifying Drug Delivery System (SMEDDS) |
Distribution Characteristics in Animal Tissues
Following absorption, leuprorelin distributes into various tissues. Studies in animal models provide insight into its volume of distribution and tissue-specific accumulation.
Volume of Distribution Studies in Animal Models
The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body. In male rats, the volume of distribution for leuprolide has been estimated to be 487.40 mL following subcutaneous injection of a leuprolide solution. mdpi.comresearchgate.netnih.gov
Tissue-Specific Distribution Patterns in Preclinical Species
Preclinical studies indicate that leuprorelin does not distribute uniformly throughout the body. High concentrations of leuprorelin have been observed in the kidney, liver, pineal gland, and pituitary tissue. bccancer.bc.ca In contrast, lower concentrations are found in the hypothalamus, cerebral cortex, and muscle. bccancer.bc.ca Studies in rats and dogs using radiolabeled leuprolide confirmed its distribution and subsequent metabolism. fda.govfda.govfda.gov
Metabolic Pathways and Metabolite Identification
Leuprorelin, being a peptide, is primarily metabolized through enzymatic degradation into smaller, inactive peptide fragments.
Role of Peptidases in Leuprorelin Degradation
The metabolism of leuprorelin is not mediated by cytochrome P-450 (CYP) enzymes but rather by peptidases. hpra.iefda.gov These enzymes are found in various organs, including the liver, kidney, and hypothalamus, as well as in the gastrointestinal tract. bccancer.bc.ca
In vivo studies in rats and dogs have shown that leuprolide is metabolized into smaller, inactive peptides. fda.govfda.govfda.gov The identified metabolites include a pentapeptide (Metabolite I or M-I), tripeptides (Metabolites II and III), and a dipeptide (Metabolite IV). fda.govfda.govfda.gov These fragments can be further broken down. fda.govfda.gov In vitro studies using mouse kidney cell homogenates identified cleavage of leuprorelin at the peptide bonds between Trp3-Ser4 and Ser4-Tyr5. researchgate.net Research on rat intestinal mucosal homogenates also points to the involvement of serine proteases like chymotrypsin (B1334515) and trypsin in leuprolide metabolism. tandfonline.com
Table 2: Identified Metabolites of Leuprorelin in Animal Models
| Metabolite | Description | Animal Model | Reference |
|---|---|---|---|
| Metabolite I (M-I) | Pentapeptide | Rats, Dogs | fda.govfda.govfda.gov |
| Metabolite II | Tripeptide | Rats, Dogs | fda.govfda.govfda.gov |
| Metabolite III | Tripeptide | Rats, Dogs | fda.govfda.govfda.gov |
| Metabolite IV | Dipeptide | Rats, Dogs | fda.govfda.govfda.gov |
Identification and Characterization of Inactive Peptide Metabolites
Preclinical studies in animal models, primarily rats and dogs, have demonstrated that leuprorelin undergoes metabolic degradation into smaller, inactive peptide fragments. fda.govrxlist.comabbvie.ca The primary metabolic pathway is hydrolysis, catalyzed by peptidase enzymes. nih.gov
The principal metabolite identified is a pentapeptide known as M-I . fda.govrxlist.com In addition to M-I, further breakdown of leuprorelin results in the formation of smaller peptides, including two tripeptides, designated as M-II and M-III , and a dipeptide, M-IV . fda.govrxlist.comabbvie.ca These metabolites are considered pharmacologically inactive. fda.govrxlist.com
In vitro studies using mouse kidney homogenates have identified cleavage of the peptide bonds between Trp3-Ser4 and Ser4-Tyr5 as key sites of metabolism. researchgate.net The primary sequence of leuprorelin is Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. wikipedia.orgnih.gov Based on the known cleavage sites, the identities of the major metabolites have been deduced.
Table 1: Identified Inactive Metabolites of Leuprorelin in Preclinical Species
| Metabolite ID | Peptide Class | Inferred Amino Acid Sequence |
| M-I | Pentapeptide | Tyr-D-Leu-Leu-Arg-Pro |
| M-II | Tripeptide | Data not available in sources |
| M-III | Tripeptide | Data not available in sources |
| M-IV | Dipeptide | Data not available in sources |
This table is based on available data from preclinical studies. The exact sequences for M-II, M-III, and M-IV are not explicitly detailed in the reviewed literature.
Involvement of Cytochrome P450 Enzymes (CYP) in Leuprorelin Metabolism
A significant body of evidence from preclinical research indicates that the cytochrome P450 (CYP) enzyme system is not the primary pathway for leuprorelin metabolism. nih.govnih.gov As a peptide, leuprorelin is primarily degraded by peptidases. nih.gov
Specific studies have concluded that because leuprorelin is metabolized by peptidases and has a plasma protein binding of approximately 46%, drug-drug interactions mediated by the CYP450 system are not expected. nih.gov This assertion is supported by the absence of reported pharmacokinetic-based drug-drug interaction studies involving this mechanism. nih.gov Research indicates that leuprorelin does not undergo significant metabolism through phase I or phase II pathways that typically involve CYP enzymes. fda.gov
While some in vitro studies have explored the NADPH-dependency of leuprorelin catabolism in liver and kidney S9 fractions, this was not attributed to CYP or FMO enzymes but rather to processes that activate peptidases. researchgate.net
Excretion Pathways in Preclinical Species
Preclinical investigations in animal models have established that the primary route of elimination for leuprorelin and its metabolites is through the kidneys. aemps.es Studies utilizing radiolabeled leuprorelin (¹⁴C-leuprolide) in rats and dogs have provided quantitative data on its excretion.
In male rats, approximately 49% of the administered radioactivity was recovered in the urine. aemps.es In dogs, this figure was higher, with about 68% of the radioactivity excreted via the renal route. aemps.es Fecal excretion accounted for a smaller portion of elimination, with approximately 22% in rats and 17% in dogs, occurring mainly via the bile. aemps.es
Table 2: Excretion of ¹⁴C-Leuprorelin Acetate (B1210297) in Male Rats and Dogs
| Species | Route of Excretion | Percentage of Administered Dose |
| Rat | Urine | ~49% |
| Feces | ~22% | |
| Expired Air | ~16% | |
| Dog | Urine | ~68% |
| Feces | ~17% | |
| Expired Air | ~12% |
Data sourced from a public assessment report. aemps.es
Renal Clearance Mechanisms of Leuprorelin and its Metabolites
The renal clearance of small peptides like leuprorelin is a multifaceted process. For peptides with a molecular weight under 10 kDa, glomerular filtration is a primary mechanism of excretion. scirp.org Following filtration, peptides can be degraded by enzymes located at the brush border of proximal tubular cells. researchgate.net
In preclinical studies, both the parent leuprorelin and its metabolites, primarily M-I, have been detected in the urine. nih.govresearchgate.netfda.gov However, in one study, less than 5% of the administered dose was recovered in the urine as the parent drug and the M-I metabolite, suggesting significant renal metabolism or reabsorption of the filtered peptide and its fragments. nih.govfda.gov
The general principles of peptide renal clearance involve:
Glomerular Filtration: Small molecules like leuprorelin are typically filtered from the blood as it passes through the glomeruli of the kidneys. scirp.orgnih.gov
Tubular Reabsorption and Catabolism: Filtered peptides can be reabsorbed by the proximal tubules and subsequently broken down into smaller peptides or amino acids by intracellular peptidases.
Tubular Secretion: While less emphasized for peptides compared to small molecules, active transport mechanisms can also contribute to the movement of substances from the blood into the tubular fluid for excretion.
The rapid clearance and short half-life of many peptides are attributed to a combination of enzymatic degradation throughout the body and efficient renal clearance. nih.gov Strategies to prolong the half-life of peptide drugs often focus on modifying their structure to reduce susceptibility to both proteolysis and renal filtration. nih.govnih.gov
Advanced Drug Delivery System Research for Leuprorelin
Principles of Sustained-Release Formulation Development for Peptides
The development of sustained-release formulations for peptides like leuprorelin (B1674837) is a complex process guided by several key principles. Peptides are prone to enzymatic degradation and have poor stability, making their delivery a significant challenge. tandfonline.comijpsjournal.com Therefore, the primary objective of a sustained-release system is to protect the peptide from the harsh physiological environment and control its release over a prolonged period. ijpsjournal.com
Key considerations in developing these formulations include:
Biocompatibility and Biodegradability : The materials used to encapsulate the peptide must be biocompatible, causing no significant tissue irritation or toxicity, and biodegradable, breaking down into non-toxic products that are easily cleared from the body. nih.gov
Drug Stability : The formulation must preserve the peptide's chemical and physical integrity throughout the manufacturing process and its shelf-life. mdpi.com
Controlled Release Kinetics : The system should be designed to release the drug at a predetermined rate to maintain therapeutic concentrations within the desired window, avoiding initial toxic bursts and subsequent sub-therapeutic levels. drug-dev.com
Drug Loading and Encapsulation Efficiency : The formulation should allow for a high concentration of the peptide to be incorporated to minimize the injection volume. aapsnewsmagazine.org
Injectability : For parenteral routes, the formulation must be easily injectable through standard needles, which is influenced by factors like particle size and viscosity. tandfonline.comaapsnewsmagazine.org
Novel Drug Delivery Systems (NDDS) such as polymeric microspheres and in-situ forming gels have been revolutionary in addressing these challenges for peptide therapeutics. ijpsjournal.com These systems can protect peptides from degradation, enable controlled release, and enhance their pharmacokinetic profiles. ijpsjournal.com
Polymeric Microsphere Technologies for Controlled Release
Polymeric microspheres are a well-established technology for the controlled release of peptides like leuprorelin. ijper.orgmdpi.com These systems encapsulate the drug within a biodegradable polymer matrix, which gradually erodes in the body to release the active agent. Poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA) are the most commonly used polymers due to their excellent biocompatibility and biodegradability. kinampark.comkinampark.com
For water-soluble peptides like leuprorelin, the double emulsion-solvent evaporation (or water-in-oil-in-water, W/O/W) technique is a widely used method for preparing microspheres. kinampark.comijper.org This technique is effective for encapsulating hydrophilic drugs that would otherwise rapidly dissolve in the aqueous phase of a single emulsion system. nih.gov
The process generally involves these steps:
Primary Emulsion (W/O) : An aqueous solution of the peptide (the internal water phase, W1) is emulsified in an organic solvent (the oil phase, O) containing the dissolved polymer (e.g., PLGA). nih.govgoogle.com
Secondary Emulsion (W/O/W) : This primary W/O emulsion is then dispersed in a larger volume of an aqueous solution (the external water phase, W2), which typically contains a surfactant or stabilizer like polyvinyl alcohol (PVA), to form a double emulsion. ijper.orggoogle.com
Solvent Evaporation : The organic solvent is then removed by evaporation, which causes the polymer to precipitate and form solid microspheres encapsulating the peptide. google.comdrug-dev.com
Collection and Drying : The resulting microspheres are collected, washed, and dried to produce the final product. drug-dev.com
This method has been shown to achieve high entrapment efficiency for leuprorelin. kinampark.comijper.org However, the process involves numerous variables that can impact the final characteristics of the microspheres, such as homogenization speed, polymer concentration, and phase ratios, which must be carefully controlled. nih.govacs.org
The release of leuprorelin from PLGA microspheres is significantly influenced by the physicochemical properties of the polymer itself. By modulating these properties, the release profile can be tuned to achieve the desired duration of action. mdpi.com
Key PLGA characteristics and their impact on release kinetics include:
Molecular Weight : Higher molecular weight PLGA generally leads to slower degradation and, consequently, a slower drug release rate. mdpi.comjst.go.jp Conversely, a higher proportion of low-molecular-weight PLGA can increase the initial burst release. mdpi.comresearchgate.net
Lactide-to-Glycolide (L:G) Ratio : This ratio affects the polymer's hydrophilicity and degradation rate. PLGA with a 50:50 L:G ratio has the fastest degradation and drug release. Increasing the glycolic acid content results in a more acidic microenvironment and faster degradation due to its higher hydrophilicity. mdpi.com A 75:25 ratio has been found to be ideal for a one-month zero-order release of leuprorelin. jst.go.jp
Polymer End-Cap : The terminal group of the PLGA polymer chain can be either an ester or a carboxylic acid. Acid-capped PLGAs are more hydrophilic and degrade faster than ester-capped ones, leading to a quicker drug release. mdpi.com
Polymer Concentration : The concentration of the polymer in the oil phase during microsphere preparation can affect drug loading, particle size, and surface morphology, all of which influence the release profile. acs.org
Table 1: Impact of PLGA Properties on Leuprorelin Release
| PLGA Characteristic | Influence on Release Kinetics | Rationale | Citation |
|---|---|---|---|
| Higher Molecular Weight | Slower Release | Slower polymer degradation and erosion rate. | mdpi.com |
| Lower Molecular Weight | Faster Release / Higher Initial Burst | More rapid formation of water-soluble oligomers. | mdpi.comresearchgate.net |
| Higher Glycolide Content (e.g., 50:50 L:G) | Faster Release | Increased hydrophilicity leads to faster water penetration and hydrolysis. | mdpi.com |
| Higher Lactide Content (e.g., 75:25 L:G) | Slower, more controlled release (e.g., zero-order) | Slower degradation rate compared to 50:50 PLGA. | jst.go.jp |
| Acid End-Cap | Faster Release | Increased hydrophilicity and autocatalytic degradation. | mdpi.com |
| Ester End-Cap | Slower Release | More hydrophobic, leading to slower water uptake and degradation. |
Double Emulsion-Solvent Evaporation Technique in Microsphere Preparation
Design and Characterization of Novel Injectable Depot Formulations
Beyond pre-formed microspheres, research has focused on novel injectable depot formulations, particularly in-situ forming systems. nih.govgoogle.com These formulations are administered as a liquid but transform into a solid or semi-solid depot implant upon injection into the body. google.com This approach offers advantages such as easier manufacturing and administration without the need for reconstitution. tandfonline.comunirioja.es
One prominent example is the Atrigel® Delivery System, which is composed of a biodegradable PLGA polymer dissolved in a biocompatible solvent, N-methyl-2-pyrrolidone (NMP). nih.govnih.gov When this solution is injected, the NMP diffuses away into the surrounding tissue fluids, causing the polymer to precipitate and form a solid implant that encapsulates the drug. kinampark.comgoogle.com The drug is then released in a controlled manner as the polymer implant biodegrades. nih.gov
The design of these in-situ forming implants involves careful selection of:
Polymer : The type, molecular weight, and concentration of the polymer (e.g., PLGA, PLA) are critical for controlling the degradation rate and drug release profile. researchgate.net
Solvent : The solvent must be biocompatible and miscible with body fluids to allow for rapid diffusion and implant formation. kinampark.comgoogle.com
Additives : In some research, additives like nano-hydroxyapatite have been incorporated to further modify the degradation rate and reduce the initial burst release. researchgate.net
Characterization of these depot formulations is crucial and involves evaluating properties such as injectability, morphology of the formed implant, drug encapsulation efficiency, and in vitro/in vivo drug release profiles. ijper.orgresearchgate.net Studies have shown that these in-situ forming systems can achieve sustained release of leuprorelin for periods ranging from one to six months. nih.govresearchgate.net
Research into Alternative Delivery Modalities
While parenteral depot injections are the most successful and widely used long-acting formulations for leuprorelin, research continues into less invasive, alternative delivery routes. tandfonline.com The primary challenges for non-parenteral delivery of peptides are their low stability in the gastrointestinal (GI) tract and poor permeability across biological membranes, which leads to very low bioavailability. mdpi.comresearchgate.net
Significant research efforts are aimed at overcoming the barriers to non-parenteral peptide delivery. mdpi.comresearchgate.net
Oral Delivery : The oral route is the most preferred by patients, but it presents the most significant hurdles for peptides due to enzymatic degradation in the stomach and intestines and poor absorption. researchgate.netresearchgate.net Research strategies to enhance oral bioavailability include:
Enzyme Inhibitors : Co-administration of protease inhibitors to protect the peptide from degradation. researchgate.net
Permeation Enhancers : Using agents that reversibly open the tight junctions between intestinal epithelial cells to allow the peptide to pass through. researchgate.net
Mucoadhesive Systems : Formulations that adhere to the mucus layer of the GI tract to increase the residence time of the drug at the absorption site. mdpi.com
Nanoparticle-based Systems : Encapsulating the peptide in nanoparticles (e.g., lipid or polymer-based) to protect it from the GI environment and facilitate its uptake. researchgate.net
Intranasal Delivery : The nasal route offers a large, permeable surface area for drug absorption and avoids first-pass metabolism in the liver. japsonline.com However, mucociliary clearance can rapidly remove the drug from the absorption site. japsonline.com Research in animal models has explored various strategies to improve the nasal bioavailability of leuprorelin:
Absorption Enhancers : The use of cyclodextrins and EDTA has been shown to significantly increase nasal absorption in rats. nih.gov
Bioadhesive Formulations : Incorporating mucoadhesive polymers like chitosan (B1678972) into the formulation can increase the nasal residence time. japsonline.comoup.com Chitosan nanoparticles have demonstrated the ability to enhance the transport of leuprorelin across the nasal mucosa and significantly increase its bioavailability in rats compared to a simple solution. researchgate.netnih.gov In one study, liposomal leuprorelin with chitosan showed a relative bioavailability of 88.90% after nasal administration in rats. oup.com Another study using thiolated chitosan nanoparticles reported a relative nasal bioavailability of 19.6% versus subcutaneous injection. nih.gov
Pulmonary Delivery : The lungs provide an exceptionally large surface area and a very thin epithelial barrier, allowing for rapid absorption. nih.gov Studies in research models have shown that leuprorelin can achieve high plasma concentrations following delivery as an aerosol to the lungs. nih.gov Suspension aerosols were found to have a significantly higher bioavailability compared to solution aerosols. nih.gov
Table 2: Investigational Non-Parenteral Leuprorelin Delivery in Research Models
| Delivery Route | Enhancement Strategy | Key Finding in Research Models (e.g., Rats) | Citation |
|---|---|---|---|
| Intranasal | Use of absorption enhancers (e.g., cyclodextrin, EDTA) | Significantly increased bioavailability, with absorption ranging from 8% to 46% compared to IV. | nih.gov |
| Intranasal | Liposomal formulation with chitosan | Relative bioavailability reached up to 88.90% compared to subcutaneous administration. | oup.com |
| Intranasal | Thiolated chitosan nanoparticles | Resulted in a 6.9-fold increase in area under the curve and a relative bioavailability of 19.6% versus subcutaneous injection. | nih.gov |
| Pulmonary (Inhalation) | Suspension aerosol formulation | Mean bioavailability (28%) was fourfold greater than that of a solution aerosol. | nih.gov |
Methodological Approaches and Analytical Techniques in Leuprorelin Research
Analytical Techniques for Leuprorelin (B1674837) Quantification in Research Matrices
Accurate quantification of leuprorelin in biological samples and in vitro release media is fundamental to pharmacokinetic studies and formulation development. Several highly sensitive and specific analytical methods have been established for this purpose.
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS/MS) for Bioanalysis
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for the bioanalysis of leuprorelin due to its high sensitivity, selectivity, and robustness. sciex.comveedalifesciences.com This method allows for the precise quantification of leuprorelin in complex biological matrices such as human plasma and serum. sciex.comthermofisher.comresearchgate.netresearchgate.net
The process typically involves several key steps:
Sample Preparation: To isolate leuprorelin from plasma proteins and other interfering substances, a sample preparation step is essential. Common techniques include protein precipitation, often using methanol (B129727) or acetonitrile, followed by solid-phase extraction (SPE) to further purify and concentrate the analyte. sciex.comscribd.com
Chromatographic Separation: The extracted sample is then injected into an HPLC system. A C18 column is frequently used for the chromatographic separation. researchgate.netscribd.comresearchgate.net The mobile phase composition is optimized to achieve good peak shape and separation from endogenous components. scribd.com
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole instrument. scribd.com The mass spectrometer is operated in the positive ion mode using an electrospray ionization (ESI) source. researchgate.netscribd.com Quantification is achieved through multiple reaction monitoring (MRM), which provides high selectivity by monitoring a specific precursor ion to product ion transition for leuprorelin and an internal standard. researchgate.net
The sensitivity of LC-MS/MS methods allows for the detection of leuprorelin at very low concentrations, with lower limits of quantification (LLOQ) reported in the picogram per milliliter (pg/mL) range. thermofisher.comresearchgate.net For instance, one study reported an LLOQ of 50 pg/mL using selected ion monitoring (SIM) and 10 pg/mL using parallel reaction monitoring (PRM). thermofisher.com Another method achieved an LLOQ of 2.5 pg/mL in human plasma. sciex.com The use of a stable isotope-labeled internal standard, such as leuprolide-d5, can improve the accuracy and precision of the assay. researchgate.net
Table 1: Performance Characteristics of Selected LC-MS/MS Methods for Leuprorelin Quantification
| Matrix | LLOQ | Linear Range | Key Methodological Features |
| Human Plasma | 10 pg/mL | Not specified | High-resolution accurate mass using PRM. thermofisher.com |
| Human Plasma | 2.5 pg/mL | 2.5 - 10,000 pg/mL | Efficient solid-phase extraction. sciex.com |
| Rat Plasma | 20 pg/mL | 20 - 10,000 pg/mL | Liquid-liquid extraction with methylene (B1212753) chloride. researchgate.net |
| Human Serum | 0.018 ng/mL | 0.018 - 45.2 ng/mL | Methanol-induced protein precipitation and Oasis HLB cartridge SPE. scribd.com |
| Human Plasma | 0.0500 ng/mL | 0.0500 - 40 ng/mL | C18 solid phase micro extraction (MEPS) cartridge. researchgate.net |
This table is interactive. Click on the headers to sort the data.
Radioimmunoassay (RIA) Methodologies for Peptide Detection
Radioimmunoassay (RIA) is a classic, highly sensitive in vitro technique used to measure the concentration of antigens, such as leuprorelin, in biological fluids. cmpcollege.ac.inwikipedia.orgmicrobenotes.com The principle of RIA is based on competitive binding, where a radiolabeled antigen (e.g., ¹²⁵I-leuprorelin) competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody. cmpcollege.ac.inwikipedia.org The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample. slideshare.net
The general procedure for an RIA involves:
Incubating a known amount of specific antibody with a known amount of radiolabeled leuprorelin.
Adding the sample containing an unknown amount of unlabeled leuprorelin, which displaces the radiolabeled antigen from the antibody.
Separating the antibody-bound antigen from the free antigen.
Measuring the radioactivity of the bound or free fraction using a gamma counter.
Constructing a standard curve by plotting the signal from known concentrations of unlabeled leuprorelin, from which the concentration in the unknown sample can be determined. cmpcollege.ac.in
RIA offers excellent sensitivity, capable of detecting picogram quantities of a substance. wikipedia.org However, it has limitations, including the use of radioactive materials, which requires special handling and disposal procedures, and the potential for cross-reactivity with other molecules. sciex.comveedalifesciences.comcmpcollege.ac.in In some studies, HPLC is used as a purification step before RIA to enhance specificity. asianpubs.orgcapes.gov.br
Spectroscopic Methods for In Vitro Release Studies (e.g., Fluorescence Spectroscopy)
Spectroscopic methods are valuable tools for studying the in vitro release of leuprorelin from drug delivery systems, such as microspheres and implants. nih.govijper.org These methods are often simpler and faster than chromatographic techniques.
UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to quantify leuprorelin by measuring its absorbance at a specific wavelength, typically around 280 nm. nih.govacs.org This method has been employed to monitor the release of leuprorelin acetate (B1210297) from in situ forming implants. acs.org In one study, the release profile of leuprolide acetate from a poly(lactic-co-glycolide) (PLGA) implant was characterized using UV spectrophotometry over a 28-day period. nih.gov
Fluorescence Spectroscopy: Fluorescence spectroscopy offers a highly sensitive and rapid alternative for quantifying leuprorelin release. nih.gov This technique leverages the intrinsic fluorescence of the tryptophan and tyrosine amino acid residues present in the leuprorelin nonapeptide. researchgate.netnih.gov By measuring the increase in fluorescence intensity over time, the release of leuprorelin from a formulation can be accurately quantified. nih.gov This method is particularly well-suited for high-throughput screening of different formulations in a 96-well plate format. researchgate.netnih.gov
In Vitro Experimental Models for Mechanistic Studies
In vitro models are indispensable for investigating the molecular mechanisms underlying the action of leuprorelin, including its interaction with receptors and its effects on cellular signaling pathways.
Mammalian Cell Culture Systems for Receptor and Signaling Pathway Investigations
Mammalian cell culture systems are widely used to study the effects of leuprorelin on cancer cells, particularly those derived from hormone-dependent tumors like prostate cancer. asianpubs.orgcjter.com
Prostate Cancer Cell Lines: Androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3) prostate cancer cell lines are common models. unito.itspandidos-publications.complos.org These cells express GnRH receptors, making them suitable for studying the direct effects of leuprorelin. plos.orgmdpi.com Studies using these cell lines have investigated how leuprorelin affects cell proliferation, apoptosis, and the expression of GnRH receptors. unito.itplos.org For example, research has shown that leuprorelin can reduce the proliferation of LNCaP and PC-3 cells and influence the expression of molecules involved in cell migration and adhesion. unito.itmdpi.com
Signaling Pathway Analysis: These cell culture models allow for the detailed investigation of intracellular signaling pathways modulated by leuprorelin. Techniques such as Western blotting are used to analyze the activation of key signaling proteins like extracellular signal-regulated kinase (ERK1/2). spandidos-publications.com Studies have shown that leuprorelin can modulate the ERK1/2 pathway, which plays a central role in cell growth regulation. spandidos-publications.com The GnRH receptor is known to couple to various G proteins, including Gαq and Gαi, to initiate downstream signaling cascades. mdpi.comnih.gov
Human Granulosa and Ovarian Cortical Cells: To investigate the effects of leuprorelin in the context of fertility preservation, in vitro models using human granulosa cells (e.g., COV434, HGrC1) and ovarian cortical tissue have been employed. nih.gov These studies aim to understand whether leuprorelin can protect the ovaries from chemotherapy-induced damage. nih.gov
Isolated Tissue and Organ Perfusion Models in Pharmacological Research
Isolated tissue and organ perfusion models provide an experimental setup that is intermediate between in vitro cell cultures and in vivo studies. nih.govcardiff.ac.uk These models maintain the tissue architecture and cellular organization, offering a more physiologically relevant environment for pharmacological research. nih.govcardiff.ac.ukresearchgate.net
Isolated Perfused Organs: The perfusion of isolated organs, such as the intestine, liver, or lung, can be used to assess drug uptake, disposition, and transport in a specific organ. nih.govsci-hub.se For instance, an isolated perfused lung model can be used to study the pulmonary transport of drugs. cardiff.ac.uk While technically demanding, these models allow for the separation of organ-specific effects from systemic influences. nih.govcardiff.ac.uk
Isolated Intestinal Segments: To predict oral drug absorption, isolated intestinal segments from animals can be mounted in a diffusion apparatus (e.g., an Ussing chamber) or used as everted gut sacs. nih.gov These models allow researchers to measure the transport of a compound across the intestinal mucosa. nih.gov
While specific studies utilizing isolated tissue and organ perfusion models for leuprorelin were not prominently found in the search results, these established pharmacological research methods are applicable for investigating the absorption and disposition of leuprorelin in specific organs, bridging the gap between simple in vitro systems and complex in vivo experiments.
In Vivo Animal Models for Pharmacological and Physiological Investigations
In vivo animal models are indispensable for studying the complex interactions of leuprorelin within a living system. These models allow researchers to observe the drug's effects on endocrine pathways, reproductive functions, and its potential therapeutic applications in a controlled environment.
Rodent models, particularly rats and mice, are extensively used in leuprorelin research due to their well-characterized reproductive physiology, short gestation periods, and the availability of genetic manipulation techniques.
Endocrine and Reproductive Research: Studies in female rats have demonstrated that leuprorelin administration can delay the onset of puberty and disrupt the estrous cycle. nih.govresearchgate.net For instance, daily treatment with leuprorelin was found to delay puberty by an average of seven days in female rats and caused them to remain in a state of metestrus/diestrus. nih.govresearchgate.net Similarly, in male rats, periadolescent leuprorelin treatment delayed puberty and the development of copulatory behavior. nih.govresearchgate.net These studies are crucial for understanding the impact of GnRH agonists on developmental timing and reproductive maturation.
Pharmacokinetic and Pharmacodynamic Modeling: Rat models are also vital for developing pharmacokinetic (PK) and pharmacodynamic (PD) models of leuprorelin. researchgate.netnih.govmdpi.com Researchers have used male Wistar and Iar:COP rats to create models that describe the testosterone-suppressive effects of leuprorelin, which is essential for evaluating sustained-release formulations. researchgate.netnih.gov These models help in understanding the drug's absorption, distribution, metabolism, and excretion, and how these factors relate to its therapeutic effect on testosterone (B1683101) levels. researchgate.netnih.gov
Disease Models: Rodent models of hormone-dependent diseases are critical for preclinical evaluation of leuprorelin. For example, a rat model of endometriosis was established to investigate the efficacy of new therapeutic strategies, where leuprorelin significantly inhibited the growth of endometriosis-like lesions. researchgate.net In another study, a rat model of 2,5-hexanedione-induced testicular atrophy was used to show that leuprorelin therapy could reverse the injury and reestablish spermatogenesis. nih.gov Mouse models are also used, for example, to study the effects of leuprorelin on radiation-induced intestinal damage, where it was shown to have a radioprotective effect. iiarjournals.org
Interactive Data Table: Selected Findings from Rodent Models in Leuprorelin Research
| Model | Area of Research | Key Findings | Citations |
| Female Rats | Reproductive Physiology | Leuprorelin delayed puberty and disrupted the estrous cycle. | nih.govresearchgate.net |
| Male Rats | Reproductive Behavior | Periadolescent leuprorelin delayed the development of copulatory behavior. | nih.govresearchgate.net |
| Male Rats | PK/PD Modeling | Established models to describe the testosterone-suppressive effects of leuprorelin formulations. | researchgate.netnih.govmdpi.com |
| Female Rats | Endometriosis | Leuprorelin inhibited the growth of surgically induced endometriosis-like lesions. | researchgate.net |
| Male Rats | Testicular Injury | Leuprorelin reversed testicular atrophy and restored spermatogenesis after chemical injury. | nih.gov |
| Male Mice | Radiation Toxicity | Leuprorelin demonstrated a protective effect against radiation-induced intestinal damage. | iiarjournals.org |
While rodent models are invaluable, larger animal models such as dogs and monkeys are sometimes used for specific pharmacokinetic and pharmacodynamic studies, particularly when a closer physiological approximation to humans is required.
Pharmacokinetic Comparisons: Studies comparing the sublingual absorption of leuprolide in dogs, monkeys, and humans found that the monkey was a more appropriate model for evaluating sublingual formulations. nih.gov The rate and extent of absorption were significantly higher in dogs compared to both monkeys and humans, highlighting species-specific differences in drug absorption. nih.gov
Pharmacodynamic Evaluation: Beagle dogs have been used to investigate the pharmacokinetic and pharmacodynamic profiles of different leuprorelin depot formulations. aemps.es These studies are designed to ensure that new formulations achieve and maintain castrate levels of testosterone, a key therapeutic goal in the treatment of hormone-dependent prostate cancer. aemps.es The results from these studies help in comparing the efficacy of test formulations against existing marketed products. aemps.es
Interactive Data Table: Findings from Larger Animal Models in Leuprorelin Research
| Model | Area of Research | Key Findings | Citations |
| Dogs | Pharmacokinetics | Showed significantly higher sublingual absorption of leuprolide compared to monkeys and humans. | nih.gov |
| Monkeys | Pharmacokinetics | Absorption and pharmacokinetics of sublingual leuprolide were similar to humans. | nih.gov |
| Beagle Dogs | Pharmacodynamics | Used to compare the testosterone-suppressive effects of different leuprorelin depot formulations. | aemps.es |
Rodent Models (Rats, Mice) for Endocrine and Reproductive Research
Molecular and Cellular Biology Techniques for Pathway Elucidation (e.g., RT-PCR)
Molecular and cellular biology techniques are fundamental to understanding the mechanisms of action of leuprorelin at a subcellular level. These techniques allow for the detailed investigation of gene and protein expression changes induced by the drug.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is a key technique used to quantify changes in messenger RNA (mRNA) levels, providing insights into how leuprorelin affects gene expression. For example, quantitative RT-PCR was used to demonstrate that leuprorelin acetate suppresses the expression of aromatase P450 mRNA in uterine leiomyoma tissue. nih.gov This finding suggests that part of leuprorelin's therapeutic effect in treating uterine fibroids may be due to the inhibition of local estrogen synthesis. nih.gov In another study on testicular injury in rats, RT-PCR was used to show that leuprorelin therapy normalized the expression of stem cell factor (SCF), which was altered following the injury. nih.gov Specifically, the expression shifted from a soluble form associated with atrophy to a membrane-bound form associated with spermatogenesis. nih.gov Additionally, real-time PCR has been employed in mouse models to assess the modulation of markers related to fibrosis, inflammation, and apoptosis in intestinal tissue following radiation and leuprorelin treatment. iiarjournals.org
The integration of these in vivo models and molecular techniques provides a comprehensive framework for the continued investigation of leuprorelin, from its systemic effects to its influence on specific molecular pathways.
Molecular and Cellular Resistance Mechanisms to Leuprorelin Action
Alterations in GnRH Receptor Expression and Signaling in Resistant Cellular Models
The primary mechanism of Leuprorelin (B1674837) involves the desensitization and downregulation of the GnRH receptor on pituitary cells. nih.gov However, GnRH receptors are also expressed on various cancer cells, including those of the prostate, where their activation can have direct antiproliferative effects. mdpi.commdpi.com Resistance can emerge through several alterations at the receptor level.
In pituitary cells, the binding of Leuprorelin to the GnRH-R, a G protein-coupled receptor, activates the Gαq/11 subunit, leading to the activation of phospholipase Cβ (PLCβ). mdpi.com This cascade results in the production of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC), ultimately stimulating the secretion of LH and FSH. mdpi.commdpi.com Continuous stimulation by Leuprorelin exhausts this pathway, leading to therapeutic hormonal suppression. europa.eu
In contrast, within prostate cancer cells, the activation of GnRH-R can trigger a different signaling pathway, often involving the Gαi protein. This pathway inhibits adenylyl cyclase, decreases cyclic AMP (cAMP) levels, and can lead to antiproliferative and pro-apoptotic effects. mdpi.com The development of resistance can involve a shift in this signaling. Some research models indicate that while high GnRH-R expression may be linked to a better prognosis in patients receiving GnRH agonist therapy, other studies have shown that Leuprorelin can paradoxically stimulate the growth of certain resistant prostate cancer cell lines. mdpi.comaacrjournals.org This suggests that in resistant scenarios, the receptor signaling may be rewired to promote survival rather than cell death. Alterations that reduce receptor expression or uncouple the receptor from its pro-apoptotic signaling cascades are key contributors to resistance.
Downstream Pathway Adaptations and Compensatory Mechanisms in Target Cells
When the primary pathway targeted by Leuprorelin is suppressed, cancer cells often activate alternative or "bypass" signaling pathways to maintain growth and survival. A central event in resistance to androgen deprivation therapy (ADT) is the reactivation of the Androgen Receptor (AR) axis, even in a low-androgen environment. nih.govoncotarget.com
Key compensatory pathways include:
Androgen Receptor (AR) Reactivation: Cells can overcome low testosterone (B1683101) levels through several mechanisms, including amplification of the AR gene, which sensitizes the cell to minute levels of androgens, or through mutations in the AR's ligand-binding domain that allow it to be activated by other molecules. nih.govoncotarget.com A critical adaptation is the expression of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain and are persistently active, driving tumor growth independently of androgens. oncotarget.comresearchgate.net
PI3K/AKT/mTOR Pathway: This is one of the most frequently deregulated pathways in castration-resistant prostate cancer (CRPC). oaepublish.com Its activation, often driven by the loss of the tumor suppressor PTEN, promotes cell growth, proliferation, and survival, effectively bypassing the need for AR signaling. nih.gov
Ras/MAPK Pathway: Growth factor receptors can trigger the Ras/MAPK cascade, which not only promotes proliferation but can also cross-talk with the AR pathway, leading to its activation in the absence of androgens through phosphorylation. nih.govplos.org
Glucocorticoid Receptor (GR) Signaling: In response to AR blockade, some cancer cells upregulate the glucocorticoid receptor. The GR can then take over the transcriptional program once driven by the AR, activating a similar set of pro-survival and pro-proliferation genes, thereby conferring resistance. oncotarget.comnih.gov
Wnt/β-catenin and STAT3 Signaling: Aberrations in the Wnt pathway are more common in castration-resistant tumors. mdpi.com Similarly, the IL-6/STAT3 signaling axis can be activated, contributing to AR activation and the development of resistance. oaepublish.complos.orgfrontiersin.org
Identification of Genetic and Epigenetic Factors Influencing Response in Research Models
The response to Leuprorelin and the subsequent development of resistance are profoundly influenced by the genetic and epigenetic landscape of the tumor.
Genetic Factors: Genomic instability can lead to specific alterations that drive resistance.
AR Gene Aberrations: Amplification of the AR gene is a common finding in CRPC, occurring in approximately 30% of tumors and enabling the cancer cells to respond to very low levels of androgens. oncotarget.com Point mutations, particularly in the ligand-binding domain, can broaden the range of molecules that activate the receptor. nih.gov
Tumor Suppressor Gene Loss: The loss or mutation of key tumor suppressor genes such as TP53, PTEN, and RB1 is frequently observed in advanced, resistant cancers. nih.govmdpi.com The loss of RB1, for example, is associated with resistance to intensive ADT. mdpi.com
DNA Repair Gene Mutations: Defects in DNA repair genes like MSH2 and MSH6 can lead to a "hypermutated" state, accelerating the accumulation of mutations that may confer a survival advantage. mdpi.com
Epigenetic Factors: Epigenetic modifications, which alter gene expression without changing the DNA sequence, are crucial in the development of drug resistance. frontiersin.org
DNA Methylation: This process can silence tumor suppressor genes. In resistant tumors, the hypermethylation of promoters of genes involved in apoptosis or cell cycle control can prevent their expression, contributing to uncontrolled growth. incitehealth.com
Histone Modification: Changes in the acetylation and methylation of histones, the proteins around which DNA is wound, can regulate the accessibility of genes to the transcriptional machinery. nih.gov Enzymes that control these modifications can become dysregulated in cancer, leading to an expression profile that favors resistance.
Regulation of Non-coding RNAs: MicroRNAs and other non-coding RNAs can regulate entire signaling networks. Altered expression of these molecules can impact pathways involved in cell survival, proliferation, and drug response, contributing to the resistant phenotype. frontiersin.org
Preclinical Strategies to Circumvent Resistance in Vitro and In Vivo
Research into overcoming Leuprorelin resistance is focused on developing strategies to target the identified escape mechanisms.
Targeting AR and Its Variants: A primary goal is to develop drugs that can inhibit constitutively active AR splice variants like AR-V7. This includes molecules targeting different domains of the AR, such as the N-terminal domain, which is present in these variants. nih.gov
Inhibiting Bypass Pathways: A promising strategy involves the combination of ADT with inhibitors of the key survival pathways. Preclinical studies have shown that combining AR inhibitors with drugs targeting the PI3K/AKT or MAPK pathways can have synergistic effects and re-sensitize resistant cells. oaepublish.comfrontiersin.org
Epigenetic Therapy: Drugs that modify the epigenome, such as BET inhibitors, histone deacetylase (HDAC) inhibitors, and DNA demethylating agents, are being explored. nih.gov These agents aim to reprogram the cancer cells to a more drug-sensitive state, for instance, by re-expressing silenced tumor suppressor genes. incitehealth.combioscientifica.com
Immunomodulation: Combining ADT with immunotherapy, such as checkpoint inhibitors, is being tested to leverage the immune system to attack the tumor. ADT can induce a pro-inflammatory tumor microenvironment, which may enhance the efficacy of immunotherapies. mdpi.com
Novel Combinations: Preclinical models have shown that combining different therapeutic classes can be effective. For example, using a GnRH antagonist like Degarelix with second-generation AR inhibitors reduced AR-V7 expression in cell models. aacrjournals.org Another approach involves combining CAR T-cell therapy directed at prostate cancer antigens with chemotherapy to enhance tumor regression. mdpi.com
Emerging Research Frontiers and Future Directions for Leuprorelin Studies
Exploration of Non-Canonical GnRH Receptor Signaling Pathways and Ligand Biased Signaling
While leuprorelin (B1674837) primarily functions through the canonical G-protein coupled receptor (GPCR) pathway, leading to the downregulation of the hypothalamic-pituitary-gonadal axis, emerging research is delving into non-canonical signaling routes. wikipedia.orgeuropa.eu This involves investigating signaling cascades that are independent of the traditional G-protein activation. The concept of "biased agonism" or "functional selectivity" is central to this new frontier. pnas.org It suggests that ligands like leuprorelin can preferentially activate certain downstream signaling pathways over others, leading to a nuanced and specific cellular response. pnas.org
Researchers are exploring how leuprorelin's interaction with the gonadotropin-releasing hormone (GnRH) receptor might trigger these alternative pathways and what the physiological consequences might be. For instance, studies are examining potential links to pathways like the mitogen-activated protein kinase (MAPK) signaling cascade. oup.com Understanding these non-canonical pathways and how they can be selectively modulated by different ligands opens the door to developing new drugs with more precise actions and potentially fewer side effects. pnas.orgglobalgrowthinsights.com
Atomic force microscopy has been employed to study the interaction between leuprorelin acetate (B1210297) and GnRH receptors on prostate cancer cells, revealing insights into the binding strength and distribution of functional receptors. plos.org This level of detail at the single-molecule level can help elucidate the initial steps that may lead to either canonical or non-canonical signaling.
Development of Advanced Preclinical Models for Complex Physiological and Pathological Interactions
To better understand the multifaceted effects of leuprorelin, the development of more sophisticated preclinical models is crucial. Traditional two-dimensional cell cultures and animal models, while valuable, may not fully replicate the complex interplay of cells and tissues in human physiology and disease. researchgate.netcbg-meb.nl
A significant advancement in this area is the use of organoid technology . frontiersin.org Organoids are three-dimensional cell cultures derived from stem cells that self-organize to mimic the structure and function of an organ. frontiersin.orgnih.gov Endometrial organoids, for example, have been developed and can be hormonally stimulated to mimic the menstrual cycle, providing a powerful tool to study conditions like endometriosis. researchgate.netnih.gov These models allow for the investigation of cell-cell interactions and the direct effects of drugs like leuprorelin in a more physiologically relevant context. nih.gov
Furthermore, advanced animal models are being developed to better represent human diseases. This includes the use of patient-derived tumor xenografts in immunocompromised mice, which can more accurately predict drug responses. researchgate.net These models, combined with advanced imaging techniques, provide a deeper understanding of how leuprorelin affects tumor growth and the surrounding microenvironment. researchgate.net
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Leuprorelin Research
The integration of "omics" technologies is revolutionizing our understanding of leuprorelin's mechanisms of action. These high-throughput methods allow for the comprehensive analysis of molecules within a biological system.
Proteomics , the large-scale study of proteins, can identify and quantify changes in protein expression in response to leuprorelin treatment. researchgate.netmdpi.com This can reveal novel drug targets and biomarkers of treatment response. nih.gov For example, proteomic analysis of tumor tissues can help identify proteins involved in the development of resistance to androgen deprivation therapy. nih.gov
Metabolomics focuses on the complete set of small-molecule metabolites within a cell or organism. nih.gov Studies have used metabolomics to characterize the metabolic changes that occur in patients undergoing androgen deprivation therapy with leuprorelin. nih.gov This can shed light on the systemic effects of the drug and identify metabolic pathways that are altered. nih.gov
The power of these technologies is magnified when they are used in a multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics. researchgate.net This integrated analysis can reveal complex interactions and pathways that might be missed by a single-omics approach. oup.comresearchgate.net For instance, a multi-omics analysis of glioblastoma identified the GnRH signaling pathway as being significantly enriched, a finding not apparent from single-omics datasets. researchgate.netresearchgate.net
Design of Next-Generation Leuprorelin Analogues with Enhanced Pharmacological Profiles and Specificity
Building on the foundational understanding of the GnRH receptor and its ligands, researchers are actively designing the next generation of leuprorelin analogues. The primary goals are to enhance pharmacological properties, such as efficacy and duration of action, and to improve specificity to reduce off-target effects. globalgrowthinsights.com
This involves peptide engineering, where the amino acid sequence of leuprorelin is modified to alter its binding affinity for the GnRH receptor and its stability in the body. sorensis.com Different GnRH agonists have been developed by changing amino acid positions to achieve better clinical outcomes. sorensis.comoup.com The development of these new analogues is driven by a desire for more personalized treatment options tailored to individual patient needs. globalgrowthinsights.com
The market for LHRH analogues is seeing a trend towards these innovative drug formulations. globalgrowthinsights.com The development of cost-effective biosimilar versions of existing leuprorelin drugs is also an active area of research and development. globalgrowthinsights.com
Innovative Approaches in Drug Delivery Technology (e.g., Nanoparticle-based Systems, Implants)
Innovations in drug delivery are significantly improving the clinical application of leuprorelin. Given that GnRH agonists have a short half-life, sustained-release formulations are crucial for long-term therapy. sorensis.com
Depot Formulations and Implants: Long-acting depot injections and implantable devices have been developed to enhance patient compliance by reducing the frequency of administration. globalgrowthinsights.com These formulations use biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), to create microspheres that release leuprorelin in a controlled manner over one, three, or six months. tandfonline.comtandfonline.com Another approach is a gel depot system that also provides sustained release. researchgate.nettandfonline.com Subcutaneous implants that deliver leuprorelin continuously for up to a year have also been developed, offering an alternative to frequent injections. researchgate.netcancernetwork.com
Nanoparticle-based Systems: A promising area of research is the use of nanoparticle-based drug delivery systems. nih.govmdpi.com Nanoparticles can be engineered to encapsulate leuprorelin, potentially enhancing its bioavailability and allowing for lower doses. mdpi.com Chitosan (B1678972), a natural and biodegradable polymer, is one of the materials being explored for creating these nanoparticles. sorensis.com Furthermore, GnRH analogues can be used as targeting ligands on nanoparticles to deliver chemotherapeutic drugs specifically to cancer cells that express the GnRH receptor, thereby increasing treatment efficacy and minimizing side effects. nih.gov
Mechanistic Understanding of Leuprorelin Interactions Beyond Primary Endocrine Axes
While the primary mechanism of leuprorelin is the suppression of the hypothalamic-pituitary-gonadal axis, there is growing evidence for its effects beyond this central endocrine pathway. wikipedia.orgeuropa.eu These are often referred to as pleiotropic effects. uspharmacist.com
Research is ongoing to understand the direct effects of leuprorelin and other GnRH agonists on various tissues and cell types that express GnRH receptors. For instance, GnRH receptors have been found on cancer cells, including prostate and ovarian cancer cells, suggesting that leuprorelin may have direct anti-tumor effects independent of its hormone-suppressing action. plos.orgnih.gov Studies have shown that GnRH agonists can inhibit the growth of various cancer cell lines. plos.org
Furthermore, there is interest in the potential effects of leuprorelin on other physiological systems. For example, some research is exploring the impact of GnRH agonists on cardiovascular risk, though findings have been conflicting. karger.com Understanding these non-endocrine mechanisms is crucial for a complete picture of leuprorelin's biological activity and for identifying potential new therapeutic applications.
Table of Research Findings on Emerging Leuprorelin Studies
Table of Compound Names
| Compound Name |
|---|
| Abiraterone acetate |
| Apalutamide |
| Bicalutamide |
| Buserelin |
| Chitosan |
| Cyproterone acetate |
| Darolutamide |
| Degarelix |
| Enzalutamide |
| Fertirelin |
| Flutamide |
| Goserelin |
| Histrelin |
| Leuprorelin |
| Leuprorelin acetate |
| Nilutamide |
| Norethisterone |
| Relugolix |
| Taltirelin |
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating the pharmacokinetic profile of Leuprorelin in preclinical studies?
- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) to assess serum half-life, bioavailability, and gonadotropin suppression. Measure testosterone or estradiol levels via ELISA at timed intervals post-administration. For microsphere formulations, employ in vitro release assays in phosphate-buffered saline (pH 7.4) to simulate sustained release kinetics .
Q. How can researchers design a robust bioequivalence study between generic and branded Leuprorelin acetate formulations?
- Methodological Answer : Follow regulatory guidelines (e.g., FDA, EMA) requiring randomized, double-blind, crossover trials in healthy volunteers. Primary endpoints should include AUC (area under the curve), Cmax (peak concentration), and testosterone suppression rates. Use LC-MS/MS for precise quantification of Leuprorelin plasma levels. Ensure statistical power (≥80%) to detect ≤20% variability in pharmacokinetic parameters .
Q. What are the critical parameters for validating Leuprorelin’s mechanism of action in androgen-dependent disease models?
- Methodological Answer : In prostate cancer xenograft models, monitor PSA (prostate-specific antigen) levels weekly and perform immunohistochemistry for androgen receptor (AR) expression. Combine Leuprorelin with anti-androgens (e.g., bicalutamide) to assess synergistic effects. Use RNA sequencing to identify downstream genes regulated by GnRH receptor suppression .
Advanced Research Questions
Q. How can contradictory data on Leuprorelin’s efficacy in premenopausal vs. postmenopausal settings be systematically analyzed?
- Methodological Answer : Conduct a meta-analysis stratified by menopausal status, adjusting for covariates like baseline hormone levels and dosage regimens. Use random-effects models to account for heterogeneity. Evaluate publication bias via funnel plots and Egger’s test. Contrast outcomes such as ovulation suppression rates and bone mineral density changes .
Q. What methodologies resolve discrepancies in long-term gonadotropin suppression data across Leuprorelin studies?
- Methodological Answer : Implement longitudinal mixed-effects models to track individual variability in LH/FSH suppression over 12–24 months. Include covariates like body mass index (BMI) and renal/hepatic function. Validate findings using repeated-measures ANOVA and sensitivity analyses to exclude outliers .
Q. How can researchers optimize Leuprorelin microsphere formulations to address batch-to-batch variability in drug release profiles?
- Methodological Answer : Utilize quality-by-design (QbD) principles to identify critical process parameters (e.g., polymer molecular weight, emulsification speed). Characterize microspheres using SEM for morphology and dynamic light scattering for particle size distribution. Perform accelerated stability testing (40°C/75% RH) to predict shelf-life inconsistencies .
Q. What strategies mitigate the "flare effect" (initial hormone surge) in Leuprorelin therapy for endometriosis?
- Methodological Answer : Design a parallel-arm trial comparing Leuprorelin monotherapy vs. combination regimens with add-back therapy (e.g., norethindrone). Measure estradiol flare magnitude via ultrasensitive assays and correlate with symptom exacerbation (e.g., pelvic pain scores). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing schedules .
Methodological Frameworks
- PICO Framework : Structure research questions using Population (e.g., postmenopausal women), Intervention (Leuprorelin 3.75 mg/month), Comparison (placebo/alternative GnRH agonists), and Outcomes (bone density loss, hot flash frequency) .
- FINER Criteria : Ensure questions are Feasible (accessible patient cohorts), Interesting (novel mechanisms), Novel (unexplored dosing intervals), Ethical (IRB-approved protocols), and Relevant (clinical guidelines alignment) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
